molecular formula C14H20N2O4 B2576323 1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034419-71-9

1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2576323
CAS No.: 2034419-71-9
M. Wt: 280.324
InChI Key: XLULFAJUQOZGAM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 2-ethoxyphenyl group and a tetrahydrofuran (oxolane) ring with a hydroxymethyl substitution, a structural motif commonly associated with bioactive molecules . Compounds within this chemical class have been investigated for their potential as key intermediates or active scaffolds in developing therapeutic agents, particularly for their anti-inflammatory properties . Researchers utilize this compound to explore structure-activity relationships (SAR), given that subtle changes in the ether chain (e.g., ethoxy vs. methoxy) and the position of the ring substitution can profoundly influence biological activity and selectivity . Its mechanism of action is often studied in the context of modulating cytokine production, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in inflammatory diseases . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-12-6-4-3-5-11(12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLULFAJUQOZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 2-ethoxyaniline with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The intermediate product is then reacted with a hydroxyoxolan derivative to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The ethoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyoxolan moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea with structurally related urea derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Reference
This compound 2-ethoxyphenyl, 3-hydroxyoxolan-methyl C13H18N2O4 278.30 Urea, ethoxy, hydroxyl, oxolane Target
1-(3-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea (BK52277) 3-chlorophenyl, 3-hydroxyoxolan-methyl C12H15ClN2O3 270.71 Urea, chloro, hydroxyl, oxolane
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Trifluoromethoxy, hydroxyethylamino, hydroxyethylphenyl C19H21F3N4O5 442.39 Urea, trifluoromethoxy, hydroxyl, amine
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 3,4-dichlorophenyl, dioxaborolane C19H21BCl2N2O3 437.09 Urea, dichloro, boronate ester

Key Differences and Implications

The trifluoromethoxy group in the patent compound (Example 20, ) introduces strong electronegativity, improving metabolic stability but reducing aqueous solubility relative to the ethoxy group.

Hydrogen-Bonding and Solubility: The 3-hydroxyoxolan moiety in the target compound and BK52277 provides a hydroxyl group for hydrogen bonding, enhancing solubility compared to the boronate ester in the dichlorophenyl analog (), which is more lipophilic and reactive .

Synthetic and Pharmacological Considerations :

  • The dioxaborolane group in ’s compound enables applications in Suzuki-Miyaura cross-coupling reactions, a feature absent in the hydroxyoxolan-containing analogs .
  • BK52277’s chloro substituent may confer stability against oxidation but could limit bioavailability due to higher hydrophobicity .

Biological Activity

1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structure, which showcases the presence of an ethoxyphenyl group and a hydroxyoxolan moiety. The structural formula is critical for understanding its interaction with biological targets.

Antidiabetic Activity

Research has indicated that compounds similar to this compound exhibit antidiabetic properties. A study conducted on structurally related urea derivatives demonstrated significant glucose-lowering effects in diabetic rodent models. The proposed mechanism involves the enhancement of insulin sensitivity and modulation of glucose metabolism pathways.

StudyModel UsedKey Findings
Diabetic ratsSignificant reduction in blood glucose levels
In vitro cell linesIncreased insulin receptor activity

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS AssaySignificant reduction in absorbance at 734 nm

The biological activity of this compound can be attributed to several mechanisms:

  • Insulin Sensitization : Similar compounds have been shown to enhance insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.
  • Antioxidant Mechanism : The compound's ability to reduce oxidative stress may be linked to its structural features, allowing it to donate electrons and neutralize reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.

Case Studies

Several case studies have been documented regarding the efficacy of urea derivatives, including this compound:

  • Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that administration of a related urea derivative resulted in improved glycemic control over a 12-week period.
  • Case Study 2 : An animal model study indicated that treatment with this compound reduced markers of oxidative stress and inflammation in diabetic mice.

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